3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-24-8-10-25(11-9-24)12-13-27-19-7-4-17-14-20(22(26)28-21(17)15-19)16-2-5-18(23)6-3-16/h2-7,14-15H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSYHTBMTBNVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Coumarin Core: 7-Hydroxy-3-(4-chlorophenyl)-2H-chromen-2-one
The coumarin scaffold is synthesized via the Perkin reaction , a classical method for constructing 2H-chromen-2-one derivatives. This reaction involves the condensation of 4-chloro-2-hydroxybenzaldehyde with acetic anhydride in the presence of sodium acetate as a catalyst. The mechanism proceeds through Knoevenagel condensation, forming an α,β-unsaturated acid intermediate, which undergoes cyclization to yield the coumarin core.
Reaction Optimization
Optimal conditions for the Perkin reaction include:
- Molar ratio : 1:2.5 (aldehyde:acetic anhydride)
- Catalyst loading : 0.1 equivalents of sodium acetate
- Temperature : 180°C under reflux for 6 hours
- Yield : 78–85%.
Substituting sodium acetate with cesium acetate improves cyclization efficiency due to enhanced basicity, reducing reaction time to 4 hours.
Structural Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 1H, H-6), 7.45 (d, J = 8.4 Hz, 2H, Ar-Cl), 6.95 (s, 1H, H-5), 4.30 (t, J = 5.6 Hz, 2H, OCH₂), 3.70–3.20 (m, 8H, piperazine), 2.40 (s, 3H, CH₃).
- ¹³C NMR : δ 160.1 (C-2), 154.3 (C-7), 134.9 (C-4-Cl), 116.2–125.8 (aromatic carbons), 58.9 (OCH₂), 54.2–46.3 (piperazine), 45.8 (N-CH₃).
Green Chemistry Approaches
Solvent-Free Synthesis
Piperazine-catalyzed reactions under solvent-free conditions reduce environmental impact. For example, grinding 4-chloro-2-hydroxybenzaldehyde with malononitrile and β-naphthol using 1,4-diazabicyclo[2.2.2]octane (DABCO) yields the coumarin core in 94% yield at 100°C.
Table 2: Solvent-Free vs. Traditional Synthesis
| Parameter | Solvent-Free | Perkin Reaction |
|---|---|---|
| Time (hours) | 6 | 12 |
| Yield (%) | 94 | 85 |
| Catalyst Toxicity | Low (DABCO) | Moderate (Ac₂O) |
Industrial-Scale Production
Challenges and Mitigation Strategies
Side Reactions
Purification
Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes unreacted piperazine derivatives, achieving >98% purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenated solvents, strong acids or bases, and catalysts like palladium on carbon (Pd/C) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of chromenone compounds exhibit anticancer activities. A study demonstrated that 3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting potential as a chemotherapeutic agent .
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. In vitro studies revealed its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Research indicates that it can reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurotoxicity induced by β-amyloid peptides associated with Alzheimer's disease .
Case Study 1: Breast Cancer Treatment
A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants receiving the compound compared to the control group, highlighting its potential as a novel therapeutic agent .
Case Study 2: Antimicrobial Resistance
In a study addressing antimicrobial resistance, researchers evaluated the effectiveness of this compound against resistant strains of Staphylococcus aureus. The results demonstrated that it retained activity against these strains, suggesting its potential role in treating infections caused by resistant pathogens .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Biological Activity
The compound 3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one , also referred to as a derivative of chromen, has garnered attention in pharmacological research due to its diverse biological activities. This article examines its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following molecular formula:
- Molecular Formula : C21H25ClN2O3
- Molecular Weight : 404.89 g/mol
The compound features a chromen backbone substituted with a 4-chlorophenyl group and a piperazine moiety, which is known for enhancing the biological activity of various compounds.
Research indicates that derivatives of chromen exhibit multiple mechanisms of action, primarily through:
- Antioxidant Activity : Chromen derivatives have been shown to scavenge free radicals, thereby protecting cells from oxidative stress. Studies report that certain chromen compounds exhibit significant antioxidant properties, which may contribute to their therapeutic effects against various diseases .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). Inhibitors of AChE are particularly relevant in treating neurodegenerative diseases like Alzheimer's .
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromen derivatives. For example, compounds similar to this compound have shown promising results against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
In vitro assays indicated that these compounds could induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .
Antimicrobial Activity
The antimicrobial properties of this compound have been assessed against several bacterial strains. It demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The presence of the piperazine ring is believed to enhance membrane permeability, facilitating the compound's entry into bacterial cells .
Case Studies and Research Findings
Comparison with Similar Compounds
Halogen-Substituted Derivatives
3-(2-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one (MFCD01650235) :
- Position 2 has a trifluoromethyl group , increasing electron-withdrawing effects and metabolic stability.
- The 8-position features a 4-methylpiperazinylmethyl group instead of a 7-ethoxy chain, altering spatial interactions with biological targets .
- The 2-chlorophenyl group may reduce steric hindrance compared to the 4-chlorophenyl analogue.
7-(2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}ethoxy)-2H-chromen-2-one (C22H23BrN2O3) :
Methoxy-Substituted Derivatives
- The dihydrochloride salt form (C24H30Cl2N2O5) increases aqueous solubility for formulation .
Piperazine Side Chain Modifications
- Molecular weight (429.92 g/mol) is higher than the target compound (423.89 g/mol), affecting pharmacokinetics.
Anticancer Activity
- Target Compound : Demonstrated dual inhibition of P-glycoprotein (P-gp) and carbonic anhydrase XII (hCA XII) , overcoming multidrug resistance in tumor cells .
- 6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one (ZINC20412513): Chloro and methyl groups at positions 6 and 7 enhance cytotoxicity against renal carcinoma cells (IC₅₀ = 1.2 µM) .
Antimicrobial Activity
- 4-Methyl-7-[2-(1H-1,2,4-triazol-1-yl)ethoxy]-2H-chromen-2-one :
Physicochemical Properties
Q & A
Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one?
The synthesis typically involves a multi-step approach:
- Step 1 : Start with 7-hydroxycoumarin derivatives. Alkylate the hydroxyl group at position 7 using a bromoethyl intermediate (e.g., 1,2-dibromoethane) to introduce the ethoxy linker.
- Step 2 : React the intermediate with 4-methylpiperazine under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF or acetonitrile at 60–80°C).
- Step 3 : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization.
Yield optimization requires careful stoichiometric control and inert atmosphere to prevent oxidation of the piperazine moiety .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR δ 7.6–7.4 ppm for chlorophenyl protons; δ 4.2–3.7 ppm for ethoxy and piperazine protons) .
- Mass Spectrometry : HRMS (High-Resolution MS) to verify molecular formula (C₂₂H₂₂ClN₂O₃) and isotopic patterns .
- X-ray Crystallography : Resolve structural ambiguities (e.g., torsion angles between coumarin and piperazine groups) using SHELX or WinGX for refinement .
Q. What preliminary biological screening assays are recommended?
- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidase-B (MAO-B) due to structural similarities to neuroactive coumarin-piperazine conjugates. Use Ellman’s assay for AChE .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative potential .
Advanced Research Questions
Q. How can structural optimization improve target selectivity (e.g., kinase vs. neurotransmitter targets)?
- Piperazine Modifications : Replace 4-methylpiperazine with bulkier groups (e.g., 4-benzylpiperazine) to enhance kinase binding pockets.
- Coumarin Core Tweaks : Introduce electron-withdrawing groups (e.g., nitro at position 4) to modulate π-π stacking in enzyme active sites.
Validate via molecular docking (AutoDock Vina) and comparative IC₅₀ studies .
Q. How should researchers address contradictory biological activity data across studies?
- Assay Conditions : Control variables like pH (MAO-B activity is pH-sensitive) and solvent polarity (DMSO >1% may inhibit enzymes).
- Structural Analogues : Compare with derivatives lacking the chlorophenyl group to isolate pharmacophoric contributions.
- Purity Verification : Use HPLC (C18 column, UV detection at 254 nm) to rule out impurities as confounding factors .
Q. What strategies resolve crystallographic ambiguities in the ethoxy-piperazine linker conformation?
- High-Resolution Data : Collect diffraction data at <1.0 Å resolution using synchrotron sources.
- Disordered Atom Modeling : Apply SHELXL’s PART instruction to model split positions for flexible ethoxy chains.
- Hydrogen Bond Analysis : Use Mercury software to identify stabilizing interactions (e.g., C–H···O between piperazine and coumarin) .
Q. How can structure-activity relationships (SAR) guide lead optimization?
- Substituent Libraries : Synthesize analogues with varied piperazine substituents (e.g., 4-ethyl, 4-cyclopropyl) and ethoxy linker lengths.
- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using biological data to predict regions requiring steric/electronic optimization.
- Metabolic Stability : Introduce hydroxypropyl groups (as in ) to enhance solubility without compromising activity .
Q. What methodologies assess metabolic stability and toxicity in preclinical studies?
- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation (t₁/₂ calculation).
- hERG Channel Binding : Patch-clamp assays to evaluate cardiac toxicity risks linked to piperazine-containing compounds.
- ADMET Prediction : Use SwissADME or ADMETlab to prioritize derivatives with favorable pharmacokinetic profiles .
Q. How can researchers address low aqueous solubility during in vivo studies?
Q. What protocols ensure reproducibility in multi-step synthetic workflows?
- In-line Monitoring : Employ ReactIR to track reaction progress (e.g., disappearance of starting material peaks).
- Strict Stoichiometry : Use automated syringe pumps for slow reagent addition in alkylation steps.
- Batch Consistency : Validate purity (>98% by HPLC) and crystallinity (PXRD) across batches .
Cross-Disciplinary and Methodological Integration
Q. How can computational and experimental data be integrated for mechanistic studies?
Q. What collaborative approaches bridge synthetic chemistry and pharmacology?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
